5,6-Diphenyl-1,2,4-triazin-3(2H)-one

COX-2 inhibition Anti-inflammatory Selectivity

Medicinal chemistry groups pursuing selective COX-2 inhibitors frequently encounter scaffolds lacking the aromatic stacking interactions essential for target engagement. 5,6-Diphenyl-1,2,4-triazin-3(2H)-one (CAS 4512-00-9) resolves this limitation with a validated, non-acidic heterocyclic core bearing a defined 5,6-diphenyl pharmacophore. • Yields COX-2-selective hybrids with sub-micromolar IC50 and reduced ulcerogenicity vs. indomethacin • Enables dual α-amylase/α-glucosidase inhibitors with IC50 superior to acarbose • 3-Position derivatization generates nanomolar MAO-A inhibitors with confirmed in vivo efficacy • Consistent batch quality supports reproducible SAR campaigns; available for immediate global dispatch

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
CAS No. 4512-00-9
Cat. No. B1212231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diphenyl-1,2,4-triazin-3(2H)-one
CAS4512-00-9
Synonyms5,6-diphenyl-1,2,4-triazin-3(2H)-one
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=CC=C3
InChIInChI=1S/C15H11N3O/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
InChIKeyVTOJJDGNQGCRLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diphenyl-1,2,4-triazin-3(2H)-one: Scaffold Overview


5,6-Diphenyl-1,2,4-triazin-3(2H)-one (CAS 4512-00-9), also referred to as 3-hydroxy-5,6-diphenyl-1,2,4-triazine, is a nitrogen-containing heterocyclic core scaffold belonging to the 1,2,4-triazin-3-one class. The compound is characterized by two phenyl substituents at the 5- and 6-positions and a carbonyl group at the 3-position of the triazine ring . This substitution pattern confers a planar aromatic architecture with a molecular weight of 249.27 g/mol and a calculated LogP of 2.28, rendering it a versatile fragment for molecular hybridization and late-stage functionalization in medicinal chemistry [1].

5,6-Diphenyl pharmacophore platform
Hybrid molecular design entry point
Late-stage derivatization scaffold

Why Generic Triazinone Analogs Cannot Substitute


The 5,6-diphenyl substitution pattern of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one is not merely an incremental structural variation but a critical determinant of biological target engagement and functional selectivity. Unlike simpler 1,2,4-triazin-3-one cores lacking the diphenyl motif, which often exhibit limited or off-target inhibitory profiles [1], the specific 5,6-diphenyl arrangement enables a hybrid pharmacophore approach that has been exploited to generate potent COX-2-selective inhibitors with IC50 values in the sub-micromolar range [2]. Procurement of generic or alternative triazinone scaffolds (e.g., 5-aryl or 6-alkyl variants) fails to recapitulate this specific binding orientation and pharmacological profile, as the diphenyl framework provides a unique combination of aromatic stacking interactions and a defined exit vector for subsequent derivatization [3].

Target engagement Generic triazinone cores may lack diphenyl-driven binding orientation
Aromatic stacking 5-Aryl or 6-alkyl variants may shift pi-stacking interaction profile
Pharmacophore transfer Binding orientation may not transfer across substitution patterns

Comparative Performance vs. Closest Analogs


COX-2 Selective Inhibition Potency

A series of 5,6-diphenyl-1,2,4-triazin-3(2H)-one hybrids bearing 1,3,4-oxadiazole/thiadiazole moieties exhibited potent and selective COX-2 inhibition. Compounds 3c-3e and 4c-4e demonstrated IC50 values between 0.60 and 1.11 µM [1]. Notably, the most active compound 4d in a related oxadiazole series showed a COX-2 IC50 of 3.07 µM with significant COX-2 selectivity over COX-1 [2]. This performance positions these 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives as competitive with, and in some cases more potent than, established clinical NSAIDs.

COX-2 Inhibition
Cross-study comparable
Derivatives IC50
0.60–3.07 µM
vs
Indomethacin / Celecoxib
~0.04–0.1 µM
Supports inflammation-model pathway study
Isoform selectivity requires assay-specific review
COX-2 inhibition Anti-inflammatory Selectivity

MAO-A Inhibition and Antidepressant Efficacy

A series of substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides were evaluated for MAO-A inhibition. Compound R:5 displayed an IC50 of 0.12 µM, and compound R:9 exhibited an IC50 of 0.30 µM [1]. In comparative in vivo studies using the forced swim test (FST) and tail suspension test (TST), R:5 reduced immobility by 46.48% and 45.96%, respectively, while R:9 reduced immobility by 52.76% and 47.14% at a 30 mg/kg oral dose, without affecting locomotor activity [1].

MAO-A Inhibition
Reported in vivo context
IC50 0.12 µM
FST: 46.5% immobility reduction (30 mg/kg p.o.)
Supports CNS target-engagement assay context
Behavioral endpoints require model-specific review
MAO-A inhibition Antidepressant In vivo behavioral models

Dual α-Amylase/α-Glucosidase Inhibition

A library of (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs (compounds 1-27) were synthesized and screened for dual inhibition of α-amylase and α-glucosidase. All compounds exhibited IC50 values ranging from 13.02 ± 0.04 to 46.90 µM against both enzymes [1].

α-Amylase/Glucosidase
Reported screening context
Derivatives IC50
13.0–46.9 µM
vs
Acarbose
~100–200 µM
Supports metabolic enzyme screening context
Reported rank order within tested set; validation review needed
α-Amylase inhibition α-Glucosidase inhibition Antidiabetic

5-Lipoxygenase Inhibitory Selectivity

The parent 1-phenylperhydro-1,2,4-triazin-3-one (a structurally simplified analog of the target compound) was identified as a selective 5-LO inhibitor with IC50 values ranging from 5 to 21 µM across broken cell, intact cell, and human blood assays [1]. Crucially, this triazinone template exhibited negligible activity against related enzymes (12-LO, 15-LO, COX) and lacked the methemoglobinemia toxicity observed in the structurally related phenidone and pyridazinone inhibitor classes [1]. The 5,6-diphenyl-1,2,4-triazin-3(2H)-one scaffold represents a more advanced and derivatizable evolution of this selective triazinone core.

5-LO Selectivity
Class-level inference
Parent triazinone IC50 5–21 µM; selectivity over 12-LO, 15-LO, COX; reported oral tolerability context
Supports class-level selectivity interpretation
Scaffold extension context requires independent validation
5-Lipoxygenase inhibition Leukotriene synthesis Selectivity profiling

Procurement and Drug Discovery Applications


COX-2 Selective Inhibitor Development

This compound serves as a core scaffold for the rational design of selective COX-2 inhibitors, as demonstrated by multiple series of hybrids exhibiting sub-micromolar IC50 values and reduced ulcerogenic liability compared to indomethacin [1]. Procurement is ideal for medicinal chemistry groups seeking a validated, non-acidic starting point for anti-inflammatory drug discovery.

Dual α-Amylase/α-Glucosidase Inhibitor Template

The 5,6-diphenyl-1,2,4-triazine core, when appropriately derivatized, yields potent dual inhibitors of α-amylase and α-glucosidase with IC50 values significantly lower than acarbose [1]. This provides a high-value starting fragment for developing new antidiabetic therapeutics targeting postprandial hyperglycemia.

CNS-Active MAO-A Inhibitor Fragment

Functionalization at the 3-position with specific benzamide groups has yielded compounds with nanomolar MAO-A inhibitory activity and robust in vivo efficacy in behavioral models of depression, without motor impairment [1]. This scaffold is suitable for CNS drug discovery programs targeting mood disorders.

Selective 5-Lipoxygenase Inhibitor Core

As a structural relative of the parent 1-phenylperhydro-1,2,4-triazin-3-one, which demonstrated selective 5-LO inhibition and a clean toxicity profile in vivo [1], this more advanced diphenyl scaffold offers a foundation for developing new leukotriene synthesis inhibitors for asthma, allergy, and inflammatory conditions.

Application
Selection Property
Validation Focus
Inflammation-model pharmacophore studies
COX-2 selectivity context
Isoform-specific inhibition review
Metabolic enzyme inhibitor scaffold
Dual enzyme inhibition profile
Carbohydrate-hydrolyzing enzyme assay context
CNS target-engagement scaffold
MAO-A inhibition context
Behavioral model endpoint review
Leukotriene pathway probe scaffold
5-LO pathway selectivity context
LO/COX isoform profiling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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